4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C6H6ClN7 |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
4-chloro-6-(2-methyltriazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClN7/c1-14-9-2-3(13-14)4-10-5(7)12-6(8)11-4/h2H,1H3,(H2,8,10,11,12) |
InChI Key |
BWQFXVPVZZHHOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Biological Activity
4-Chloro-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a triazine core substituted with a chlorinated triazole moiety. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Cytotoxicity Testing :
In vitro studies have demonstrated that this compound shows promising anticancer properties against several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |
| MCF7 (breast cancer) | 22.6 | Inhibits cell cycle progression at G1 phase |
| A549 (lung cancer) | 18.7 | Disrupts microtubule dynamics |
These results suggest that the compound may interfere with critical cellular processes leading to cancer cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, particularly G1 phase.
- Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it may alter microtubule dynamics which is crucial for mitosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., Annexin V positivity) .
- MCF7 Breast Cancer Model : In another study involving MCF7 cells, the compound was shown to downregulate cyclin D1 expression, indicating its role in cell cycle regulation .
- A549 Lung Cancer Study : The compound's ability to disrupt microtubule assembly was confirmed through immunofluorescence assays which demonstrated altered tubulin polymerization patterns post-treatment .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities between the target compound and related triazin-2-amines:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~250–270 g/mol) is comparable to analogs in –3, suggesting similar pharmacokinetic profiles .
- LogP : The triazole’s polarity likely reduces logP compared to lipophilic groups like chlorophenyl () or methylthio (), which could influence tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
